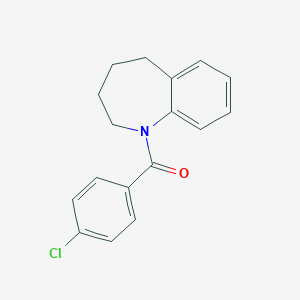
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by increasing the levels of certain neurotransmitters in the brain, thereby improving mood and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in regulating mood and emotions.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and specificity. It has been found to exhibit significant activity against cancer cells at low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may cause adverse effects in healthy cells, which may limit its therapeutic potential.
未来方向
There are several potential future directions for the research of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease. Additionally, further studies may be needed to determine its safety and efficacy in humans, which may pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells and may also have potential use in treating neurological disorders. While it has several advantages for lab experiments, its potential toxicity may limit its therapeutic potential. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs or for the treatment of other diseases.
合成方法
The synthesis of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-chlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.
科学研究应用
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and depression.
属性
产品名称 |
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
分子式 |
C17H16ClNO |
分子量 |
285.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-14(9-11-15)17(20)19-12-4-3-6-13-5-1-2-7-16(13)19/h1-2,5,7-11H,3-4,6,12H2 |
InChI 键 |
TUHHRVOIMGMMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)


![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)